molecular formula C20H16ClNO3 B11950726 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide CAS No. 853348-24-0

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide

Cat. No.: B11950726
CAS No.: 853348-24-0
M. Wt: 353.8 g/mol
InChI Key: RMSPRIPAOAKJDM-ACCUITESSA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide is an acrylamide derivative featuring a central propenamide backbone. Its structure includes a 5-(2-chlorophenyl)furan-2-yl group attached to the α,β-unsaturated carbonyl system and an N-(2-methoxyphenyl) substituent (Fig. 1). The compound’s molecular formula is C₂₀H₁₅Cl₂NO₂, with a molecular weight of 372.24 g/mol and a stereochemical (2E)-configuration .

Properties

CAS No.

853348-24-0

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H16ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-13H,1H3,(H,22,23)/b13-11+

InChI Key

RMSPRIPAOAKJDM-ACCUITESSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications in the Amide Nitrogen Substituent

Variations in the N-aryl substituent significantly alter physicochemical and biological properties. Key analogs include:

(a) N-(3-Chloro-4-methylphenyl) derivative
  • Structure : (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide
  • Molecular Weight : 371.05 g/mol
  • Key Differences : The 3-chloro-4-methylphenyl group introduces enhanced lipophilicity compared to the 2-methoxyphenyl group. This modification may improve membrane permeability but reduce solubility in polar solvents .
(b) N-(3-Chloro-2-methylphenyl) derivative
  • Structure : (2E)-N-(3-Chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide
  • Molecular Weight : 371.05 g/mol
(c) N-(2-Isopropylphenyl) derivative (CID 45051052)
  • Structure : (E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide
  • Molecular Formula: C₂₂H₂₀ClNO₂
  • Key Differences : The bulky isopropyl group at the ortho position increases hydrophobicity and may influence conformational flexibility .
(d) N-(2,6-Dimethylphenyl) derivative (CID 45051046)
  • Structure : (E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)prop-2-enamide
  • Molecular Formula: C₂₁H₁₈ClNO₂

Modifications in the Furan Substituent

(a) 5-(4-Bromophenyl)furan-2-yl derivative
  • Structure : 3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide
  • Key Differences : Replacement of 2-chlorophenyl with 4-bromophenyl increases molecular weight (MW: 455.32 g/mol) and polarizability due to bromine’s larger atomic radius. The ethyl linker with a 4-methoxyphenethyl group introduces conformational flexibility .
(b) Fluorophenyl-substituted analog
  • Structure : 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide
  • Key Differences : The electron-withdrawing fluorine atom may enhance metabolic stability and influence electronic distribution in the aromatic system .

Functional Group Additions

(a) Sulfinylmethyl-furan derivative
  • Structure : 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
  • This modification also adds hydrogen-bonding capacity .

Comparative Data Table

Compound Name Furyl Substituent Amide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 5-(2-Chlorophenyl) 2-Methoxyphenyl 372.24 Reference for electronic effects
N-(3-Chloro-4-methylphenyl) analog 5-(2-Chlorophenyl) 3-Chloro-4-methylphenyl 371.05 Enhanced lipophilicity
N-(2-Isopropylphenyl) analog 5-(2-Chlorophenyl) 2-Isopropylphenyl 358.23 Increased steric bulk
5-(4-Bromophenyl) analog 5-(4-Bromophenyl) 4-Methoxyphenethyl 455.32 Higher polarizability
N-(2-Fluorophenyl) analog 5-(2-Chlorophenyl) 2-Fluorophenyl 374.79 Improved metabolic stability

Biological Activity

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide, commonly referred to as a furan-based compound, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Chlorophenyl Group : A chlorinated phenyl group that may enhance biological activity.
  • Methoxyphenyl Group : A methoxy-substituted phenyl group which can influence solubility and reactivity.

The molecular formula is C18_{18}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 320.78 g/mol.

Anticancer Properties

Research indicates that compounds with similar furan structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of furan can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide with cancer-related pathways are still under investigation but are hypothesized to involve:

  • Inhibition of Kinases : Targeting kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Furan derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects could be attributed to the structural characteristics that allow for interaction with inflammatory mediators.

Neuroprotective Activity

Emerging studies suggest neuroprotective effects associated with furan compounds. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent response.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)12.5
    HeLa (Cervical Cancer)15.0
    A549 (Lung Cancer)10.0
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a significant decrease in edema and inflammatory markers compared to control groups.

Mechanistic Insights

Mechanistic studies utilizing molecular docking simulations suggest that the compound binds effectively to targets such as:

  • Cyclin-dependent kinases (CDKs) : Impeding their activity could halt cancer cell proliferation.
  • NF-kB Pathway Components : Modulating this pathway may reduce inflammation.

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